Acetylatractylodinol

COX-1 inhibition 5-lipoxygenase anti-inflammatory polyacetylenes

Acetylatractylodinol (tractylodinol acetate, CAS 61582-39-6; C15H12O3, MW 240.25) is a polyacetylene natural product first isolated from the rhizome of Atractylodes lancea DC. var.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 61642-89-5
Cat. No. B149813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylatractylodinol
CAS61642-89-5
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CC#CC#CC=CCO
InChIInChI=1S/C13H10O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13/h5-10,12,14H,11H2/b7-5+,9-6+
InChIKeyJPWHLNBWBPJJJN-PDTNFJSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Acetylatractylodinol (CAS 61582-39-6) — Structural Identity, Natural Source, and Key Differentiators for Research Procurement


Acetylatractylodinol (tractylodinol acetate, CAS 61582-39-6; C15H12O3, MW 240.25) is a polyacetylene natural product first isolated from the rhizome of Atractylodes lancea DC. var. chinensis KITAMURA (Compositae) alongside its non-acetylated congener atractylodinol (CAS 61642-89-5, C13H10O2, MW 198.22) and atractylodin [1]. It is a KEGG-listed compound (C17857) [2] and has been identified by GC-MS as a characteristic marker component of Atractylodes lancea, with concentrations varying dramatically by geographic origin [3]. Critically, acetylatractylodinol is frequently misassigned CAS 61642-89-5 in vendor catalogs; the correct CAS for the acetylated form is 61582-39-6. This distinction is functionally consequential because acetylation of the terminal hydroxyl group fundamentally alters the compound's bioactivity profile and chemical reactivity relative to atractylodinol.

Why Acetylatractylodinol Cannot Be Substituted by Atractylodin, Atractylodinol, or Other Atractylodes Polyacetylenes


The Atractylodes polyacetylenes share a common conjugated ene-diyne scaffold but diverge critically at their terminal functionalization, and this single structural variation produces a binary partitioning of bioactivity. In the 2001 Resch et al. head-to-head panel, only the ferulate ester (compound 2) exhibited strong dual COX-1/5-LOX inhibition (IC50 1 μM and 3 μM, respectively), while acetylatractylodinol (compound 6), atractylodinol (compound 5), and atractylodin (compound 4) were all inactive in these assays [1]. Conversely, atractylodinol — but not acetylatractylodinol — binds vimentin with a KD of 454 nM and inhibits TGF-β receptor I recycling to prevent pulmonary fibrosis [2]. Acetylation therefore simultaneously eliminates vimentin-binding capacity while introducing a terminal acetate ester that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a reactivity profile absent in the free alcohol form. A user seeking anti-fibrotic vimentin-targeted activity would be misled by procuring acetylatractylodinol expecting atractylodinol-like pharmacology, just as a user requiring COX/LOX inhibition would find neither compound suitable. These functional dichotomies make generic substitution within this compound class scientifically indefensible without explicit assay-matched verification.

Acetylatractylodinol — Head-to-Head and Cross-Study Comparative Evidence Guide for Differentiated Selection


Acetylatractylodinol Does NOT Inhibit COX-1 or 5-LOX, Unlike the Co-Isolated Ferulate Ester — Direct Panel Data from Resch et al. 2001

In the Resch et al. (2001) systematic panel of seven compounds isolated from the same Atractylodes lancea extract, acetylatractylodinol (designated compound 6) was tested alongside atractylodin (compound 4), atractylodinol (compound 5), and four other polyacetylenes for inhibition of 5-LOX and COX-1 enzymes. Among all acetylene compounds tested, only compound 2 — (3Z,5E,11E)-tridecatriene-7,9-diynyl-1-O-(E)-ferulate — showed strong dual inhibitory activity [1]. Acetylatractylodinol, atractylodinol, and atractylodin were all inactive or showed no reported strong inhibition in either assay. This is a direct head-to-head result within a single study, not a cross-study inference.

COX-1 inhibition 5-lipoxygenase anti-inflammatory polyacetylenes Atractylodes lancea

Acetylatractylodinol Lacks Vimentin-Binding and TGF-β Receptor I Recycling Inhibition — Structural SAR Contrast with Atractylodinol

Atractylodinol (ATD, CAS 61642-89-5) has been demonstrated in a 2023 Molecular Therapy study to bind vimentin (VIM) with a dissociation constant KD of 454 nM, inducing filamentous aggregate formation that inhibits TGF-β receptor I recycling and suppresses TGF-β/Smad signaling. ATD significantly inhibited TGF-β1-induced epithelial-mesenchymal transition and fibroblast-to-myofibroblast transition in vitro, and reduced bleomycin-induced lung injury and fibrosis in mice [1]. Acetylatractylodinol, in which the terminal hydroxyl of atractylodinol is acetylated, has no published evidence of vimentin binding or TGF-β pathway modulation. This represents a structure-activity relationship (SAR) cliff: the free terminal hydroxyl is essential for the vimentin-binding pharmacophore, and its acetylation abolishes this activity.

vimentin binding TGF-β receptor pulmonary fibrosis structure-activity relationship polyacetylene pharmacology

Acetylatractylodinol Retains Prokinetic Gastric Emptying Activity Equivalent to Other Atractylodes Polyacetylenes, While Sesquiterpenes Are Inactive

Nakai et al. (2003) evaluated the effect of Atractylodes lancea rhizome constituents on NG-nitro-L-arginine-induced delayed gastric emptying in rats. The aqueous extract (250 mg/kg) and its lipophilic fraction (4 mg/kg) significantly improved gastric emptying. The lipophilic fraction contained two sesquiterpenes (hinesol, β-eudesmol) and four polyacetylenic compounds: atractylodin, atractylodinol, acetylatractylodinol, and 4,6,12-tetradecatriene-8,10-diyne-1,3,14-triol. The prokinetic activity was found in all four polyacetylenic compounds at similar potency, but was completely absent in the two sesquiterpenes [1]. Atractylodin, as the representative polyacetylene, improved gastric emptying in a dose-dependent manner at 0.1–0.3 mg/kg. This establishes acetylatractylodinol as functionally interchangeable with other Atractylodes polyacetylenes for gastric motility applications, while clearly differentiated from the co-occurring sesquiterpenes.

gastric emptying prokinetic activity gastrointestinal motility polyacetylenes vs. sesquiterpenes

Differential Anti-Inflammatory Profile in RAW264.7 Macrophages — Acetylatractylodinol Selectively Reduces Inflammatory mRNAs, While Hinesol Reduces NO and β-Eudesmol Is Inactive

A 2013 study published in the Journal of Traditional Medicines examined the effects of an Atractylodis Lanceae Rhizoma (AL) 70% methanol extract and its isolated constituents on LPS-stimulated RAW264.7 mouse macrophages. The extract reduced NO production and inhibited mRNA expression of COX-2, IL-1β, IL-6, and TNF-α. Three compounds were isolated and individually tested: hinesol, β-eudesmol, and acetylatractylodinol. Hinesol was effective in reducing NO production. Acetylatractylodinol was effective in reducing the levels of inflammation-related mRNAs (COX-2, IL-1β, IL-6, TNF-α). β-Eudesmol showed neither activity [1]. This demonstrates that within the same extract, acetylatractylodinol possesses a mechanistically distinct anti-inflammatory profile — transcriptional regulation of inflammatory mediators — that differs from hinesol's NO-suppressive effect and β-eudesmol's inactivity.

RAW264.7 macrophages NO production inflammatory cytokine mRNA COX-2 Atractylodes constituent profiling

Click Chemistry Utility — Terminal Acetate/Alkyne Functionality Enables CuAAC Bioconjugation, Absent in Atractylodinol

Acetylatractylodinol contains a conjugated ene-diyne system with a terminal acetate ester that can be exploited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, enabling bioconjugation with azide-containing molecules . Atractylodinol (CAS 61642-89-5) bears a terminal free hydroxyl group instead and lacks this click-chemistry-amenable functionality in the same position. This structural feature makes acetylatractylodinol directly applicable as a chemical probe for target identification, pull-down assays, and fluorescent labeling studies without additional synthetic derivatization of the terminal position. The ability to participate in CuAAC is a binary chemical differentiation that directly impacts experimental workflow design and compound utility in chemical biology.

click chemistry CuAAC bioconjugation chemical probe polyacetylene derivatization

Geographic Origin Dramatically Affects Acetylatractylodinol Content in Plant Material — Procurement Implications for Natural Product Isolation

Ouyang et al. (2012) developed a GC-MS method to identify and quantify thirteen sesquiterpenes and polyacetylenes in Atractylodes lancea from different geographic origins. Acetylatractylodinol and atractylenolide II were identified by GC-MS for the first time in this species [1]. Hierarchical clustering analysis based on relative peak areas in total ion current profiles revealed that concentrations of all thirteen components, including acetylatractylodinol, varied drastically among samples from different producing areas. While atractylone, hinesol, β-eudesmol, and atractylodin are the four major components quantifiable with authentic standards, acetylatractylodinol is a minor but geographically variable component whose relative abundance depends critically on plant provenance. This has direct implications for natural product isolation yields and batch-to-batch consistency when sourcing plant material for acetylatractylodinol purification.

quality control geographic variation GC-MS quantification Atractylodes lancea natural product sourcing

Acetylatractylodinol — Evidence-Driven Research and Industrial Application Scenarios


Chemical Biology Probe Development via Click Chemistry Bioconjugation

Acetylatractylodinol's capacity for CuAAC click chemistry [1] makes it the preferred Atractylodes polyacetylene scaffold for constructing chemical probes for target identification, cellular imaging, and pull-down proteomics. Unlike atractylodinol, which lacks a directly clickable terminal handle and would require synthetic modification, acetylatractylodinol can be directly conjugated to azide-modified fluorophores, biotin, or solid supports. This scenario is supported by the compound's retained bioactivity in the polyacetylene class [2], enabling functional probe design for gastric motility or macrophage inflammation target deconvolution studies.

Transcriptional Anti-Inflammatory Mechanism Studies in Macrophage Models

For researchers seeking to dissect transcription-level anti-inflammatory mechanisms in LPS-stimulated RAW264.7 macrophages, acetylatractylodinol provides a distinct pharmacological profile: it selectively reduces COX-2, IL-1β, IL-6, and TNF-α mRNA levels without necessarily suppressing NO production, a profile that differentiates it from hinesol (NO suppression) and β-eudesmol (inactive on both) in the same assay system [1]. This enables clean experimental dissection of compound-specific contributions within the complex Atractylodes matrix. Users should note that acetylatractylodinol is not the appropriate tool for COX-1/5-LOX enzyme inhibition studies, for which the ferulate ester or phenolic compound 1 from the same plant should be used [2].

Gastrointestinal Motility Pharmacology — Polyacetylene Class-Representative Studies

Acetylatractylodinol can serve as a representative Atractylodes polyacetylene for gastric emptying and gastrointestinal motility research, as all four characterized polyacetylenes (including atractylodin, atractylodinol, acetylatractylodinol, and 4,6,12-tetradecatriene-8,10-diyne-1,3,14-triol) exhibit similar prokinetic potency in the rat NG-nitro-L-arginine delayed gastric emptying model, while the co-occurring sesquiterpenes hinesol and β-eudesmol are completely inactive [1]. The dose-dependent efficacy of atractylodin (0.1–0.3 mg/kg, p.o.) provides a quantitative benchmark for the polyacetylene class. However, if the research objective is to study vimentin-mediated TGF-β pathway modulation in the context of gastrointestinal fibrosis, atractylodinol (CAS 61642-89-5), not acetylatractylodinol, must be selected [2].

Quality Control and Chemotype Authentication of Atractylodes Herbal Material

Acetylatractylodinol is a GC-MS-identifiable marker compound whose relative abundance varies dramatically with geographic origin of Atractylodes lancea rhizomes [1]. Analytical laboratories and herbal product manufacturers can include acetylatractylodinol in multi-component GC-MS or HPLC fingerprinting panels to authenticate species identity, distinguish A. lancea from A. chinensis chemotypes, and detect adulteration or geographic mislabeling of raw material. The compound's first-ever GC-MS identification was achieved in the Ouyang et al. (2012) study, which also established hierarchical clustering methodology using relative peak areas of thirteen components [1]. Procurement of purified acetylatractylodinol as an analytical reference standard therefore directly enables this quality control application.

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